molecular formula C4H8S B1216831 Ethyl vinyl sulfide CAS No. 627-50-9

Ethyl vinyl sulfide

Cat. No. B1216831
CAS RN: 627-50-9
M. Wt: 88.17 g/mol
InChI Key: AFGACPRTZOCNIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl vinyl sulfide can be synthesized with a yield of 60%, under conditions where ethanethiol and hydrogen sulfide add to this compound in the air and in the presence of traces of oxygen, contrary to Markovnikov's rule. This addition reaction can be influenced by the presence of hydroquinone or the acid catalyst SO2, aligning with Markovnikov's rule under these conditions. Polymerization of this compound does not occur in the presence of ionic catalysts like FeCl3 and SnCl2 but does occur under sunlight and over long periods. The compound also reacts with mercuric chloride in alcoholic and aqueous solutions to form a mercurated salt of ethanethiol, while in ethereal solution, an unstable complex salt is formed, decomposed by water and alcohol (Shostakovsky, Prilezhaeva, & Uvarova, 1954).

Molecular Structure Analysis

The molecular structure of this compound exhibits a greater tendency to undergo addition reactions that are contrary to Markovnikov's rule and have a free-radical character. This indicates a distinct reactivity pattern compared to its analogs, highlighting its unique chemical behavior and potential for diverse chemical transformations.

Chemical Reactions and Properties

This compound undergoes ion-catalyzed reactions with water, ethanol, hydrogen chloride, and hydrogen bromide, showing addition in the direction required by Markovnikov's rule. It undergoes hydrolytic decomposition in weakly acidic solutions and reacts with alcohol to form monothioacetals. Hydrohalogenation with hydrogen chloride and bromide forms ethyl 1-haloethyl sulfides, showcasing its versatility in chemical reactions (Shostakovsky, Prilezhaeva, & Uvarova, 1955).

Physical Properties Analysis

Although specific studies on the physical properties of this compound from the gathered references are limited, the solubility, stability, and reaction conditions indicate significant aspects of its physical behavior. Its reactivity with various chemicals under different conditions provides insights into its stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards sulfhydryl groups, stability in water, and selective attachment of polyethylene glycol to protein cysteine groups, demonstrate its selective and versatile chemical nature. Its ability to undergo various reactions, including polymerization, addition, and hydrolysis, highlights the compound's broad utility in chemical synthesis and modifications (Morpurgo, Veronese, Kachensky, & Harris, 1996).

Scientific Research Applications

Reduction of Sulfoxides

Ethyl vinyl sulfide has been utilized in the reduction of sulfoxides. Specifically, a mixture of ethyl vinyl ether and oxalyl chloride is used as a reducing mixture for sulfoxides. This method is applicable on a large scale and is beneficial for highly functionalized sulfoxides. The reaction process generates few contaminants and usually yields the final sulfide or corresponding salt after simple evaporation of volatiles (Adarve-Cardona & Gamba‐Sánchez, 2022).

Synthesis and Reactions of this compound

This compound has been synthesized and its reactions have been studied extensively. It has a tendency to undergo addition reactions that are contrary to Markovnikov's rule and possess a free-radical character. It is also noted for its reactions with ethanethiol, hydrogen sulfide, and mercuric chloride, leading to various products depending on the solution and conditions used (Shostakovsky, Prilezhaeva, & Uvarova, 1954).

Enzyme Inactivation

This compound has been studied for its role in the inactivation of thioether S-methyltransferase, an important enzyme in the metabolism of sulfur and selenium-containing compounds. Its reaction with S-adenosylmethionine leads to the formation of methyl ethyl vinyl sulfonium ion, which inactivates the enzyme in a time-dependent manner (Warner & Hoffman, 1996).

Preparation of Nucleoside Vinyl Disulfides

This compound has been used in the preparation of nucleoside vinyl disulfides. This process involves the reaction of vinyl 2-(trimethylsilyl)ethyl sulfides with sulfenyl chlorides, allowing for the preparation of mixed disulfides from stable silyl sulfides (Gerland, Désiré, Lepoivre, & Décout, 2007).

PET Probe Construction

In biomedical research, particularly in PET probe construction, this compound derivatives have been used. They have been found to cross the blood-brain barrier efficiently and localize in specific brain regions, demonstrating potential in bioactive molecule labeling and cell tracking applications (Zhang et al., 2020).

Synthesis of α-Keto Vinyl Carbinols

This compound is involved in the synthesis of α-keto vinyl carbinols. This involves the radical addition of xanthates to this compound and subsequent elimination of the xanthate group upon thermolysis, which is converted into α-keto vinyl carbinols through rearrangement of the derived sulfoxides (Braun & Zard, 2011).

Ion-Catalyzed Reactions

This compound undergoes ion-catalyzed reactions with various agents such as water, ethanol, hydrogen chloride, and hydrogen bromide. These reactions have been studied for their efficiency and specificity in producing different compounds under controlled conditions (Shostakovsky, Prilezhaeva, & Uvarova, 1955).

Safety and Hazards

Ethyl vinyl sulfide is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used around it. Precautionary measures should be taken against static discharge . In case of accidental release, avoid breathing vapors, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Ethyl vinyl sulfide plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. One of the key enzymes that interact with this compound is thioether S-methyltransferase. This enzyme catalyzes the methylation of this compound, resulting in the formation of methyl ethyl vinyl sulfonium ion. This reaction involves the transfer of a methyl group from S-adenosylmethionine to this compound, highlighting the compound’s role as a substrate in sulfur metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression. Studies have demonstrated that this compound can modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of enzymes involved in the breakdown and synthesis of sulfur-containing compounds .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to thioether S-methyltransferase, facilitating the transfer of a methyl group to the sulfur atom. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent formation of methyl ethyl vinyl sulfonium ion. Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in sulfur metabolism, thereby affecting the overall metabolic flux of sulfur-containing compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are important considerations for researchers studying the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function. At higher doses, the compound can exhibit toxic effects, including the inhibition of key enzymes involved in sulfur metabolism. These threshold effects highlight the importance of dosage considerations in studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thioether S-methyltransferase, which catalyzes the methylation of this compound. This interaction affects the overall metabolic flux of sulfur-containing compounds and can lead to changes in metabolite levels. Additionally, this compound has been shown to influence the activity of other enzymes involved in the synthesis and breakdown of sulfur-containing compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, thereby affecting its biochemical properties and interactions .

properties

IUPAC Name

ethenylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGACPRTZOCNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211765
Record name Ethyl vinyl sulfide
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

627-50-9
Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl vinyl sulfide
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Record name Ethyl Vinyl Sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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